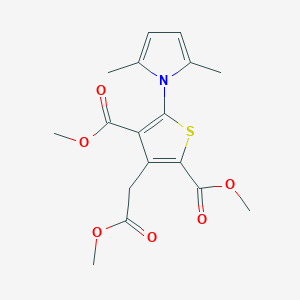

dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate

Description

This compound is a heterocyclic organic molecule featuring a thiophene core substituted with two methyl ester groups at positions 2 and 4, a 2,5-dimethylpyrrole moiety at position 5, and a methoxy-oxoethyl group at position 2. The presence of ester groups enhances solubility in organic solvents, while the pyrrole and thiophene rings may contribute to π-stacking interactions, relevant in crystal engineering or ligand-receptor binding.

Properties

IUPAC Name |

dimethyl 5-(2,5-dimethylpyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO6S/c1-9-6-7-10(2)18(9)15-13(16(20)23-4)11(8-12(19)22-3)14(25-15)17(21)24-5/h6-7H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXCMPKVCPQFAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=C(C(=C(S2)C(=O)OC)CC(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate involves several steps that typically include the formation of pyrrole and thiophene derivatives. The molecular structure is characterized by the presence of a pyrrole ring, methoxy groups, and thiophene dicarboxylate moieties which contribute to its reactivity and biological activities.

Biological Activity

Anticancer Properties

Research indicates that compounds similar to dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from pyrrole structures have shown enhanced activity against MDA-MB-231 breast cancer cells, with some derivatives achieving IC50 values as low as 27.6 μM .

Mechanism of Action

The proposed mechanism of action for these compounds often involves the induction of apoptosis in cancer cells through the modulation of cellular pathways related to growth and survival. The presence of the pyrrole ring is believed to play a crucial role in this activity by interacting with cellular targets that regulate apoptosis and cell cycle progression .

Study 1: Enhancement of Monoclonal Antibody Production

A study focused on the impact of related pyrrole compounds on recombinant Chinese hamster ovary (CHO) cells found that specific derivatives significantly increased monoclonal antibody production. The compound improved cell-specific productivity while maintaining cell viability by suppressing excessive cell growth . This suggests potential applications in biopharmaceutical production.

Study 2: Structure-Activity Relationship

Another investigation into the structure-activity relationship (SAR) of pyrrole derivatives revealed that modifications to the pyrrole structure could enhance biological activity. In particular, the incorporation of specific functional groups was shown to increase cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Comparative Data Table

| Compound Name | Activity Type | IC50 (μM) | Cell Line |

|---|---|---|---|

| Dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate | Anticancer | TBD | MDA-MB-231 |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | Antibody Production | TBD | CHO Cells |

| Pyrrole Derivative X | Cytotoxicity | 27.6 | MDA-MB-231 |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays conducted using the National Cancer Institute's 60-cell line screening revealed significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

Research has also indicated that dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate exhibits anti-inflammatory effects. Studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Materials Science Applications

The compound's unique structure allows it to be explored in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its electronic properties can be tuned by modifying the substituents on the pyrrole and thiophene rings, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells .

Case Study 1: Anticancer Research

A study published in 2023 evaluated the anticancer activity of dimethyl 5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate alongside other derivatives. The results indicated that this compound exhibited superior cytotoxicity against breast cancer cells compared to standard chemotherapeutics. The research emphasized the need for further investigation into its mechanism of action and potential clinical applications .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, researchers synthesized various derivatives of the compound to assess their COX inhibitory activity. The results showed that certain modifications enhanced its efficacy as an anti-inflammatory agent, suggesting pathways for drug development targeting inflammatory diseases such as arthritis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to structurally analogous molecules with thiophene, pyrrole, and ester functionalities. Below is a detailed analysis supported by evidence from synthetic and patent literature:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Reactivity: The target compound’s methyl ester groups (vs. ethyl in ) may reduce steric hindrance, favoring nucleophilic substitution or hydrolysis. The methoxy-oxoethyl group at position 3 introduces a ketone, absent in , which could enhance hydrogen-bonding capacity.

Synthetic Pathways :

- The target compound’s synthesis likely involves sequential Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the pyrrole and methoxy-oxoethyl groups, similar to methods in .

- In contrast, employs a multi-step route involving thiazolopyrimidine ring formation, requiring harsher conditions (e.g., LiHMDS at -78°C as in ).

Potential Applications: The thiophene-pyrrole scaffold in the target compound is structurally analogous to kinase inhibitors (e.g., chromenone derivatives in ), suggesting possible anticancer or anti-inflammatory activity. The fused thiazolopyrimidine system in may exhibit enhanced π-conjugation, making it suitable for optoelectronic materials, whereas the target compound’s simpler structure could prioritize pharmacokinetic optimization.

Physicochemical Properties: The methyl esters in the target compound lower molecular weight (~365 vs. The absence of halogen substituents (cf. 4-chlorophenyl in or 4-fluorophenyl in ) reduces hydrophobicity, possibly enhancing aqueous solubility.

Q & A

Q. What spectroscopic methods are recommended for characterizing this compound, and how should data interpretation be prioritized?

Characterization typically employs 1H/13C NMR, FTIR, and HRMS to confirm structure and purity. For example:

- 1H NMR identifies proton environments (e.g., pyrrole methyl groups at δ ~2.3–2.5 ppm and thiophene protons at δ ~6.8–7.2 ppm).

- 13C NMR distinguishes carbonyl carbons (e.g., ester groups at ~165–175 ppm).

- HRMS validates molecular weight with <5 ppm error.

Prioritize cross-referencing NMR splitting patterns with analogous pyrrole-thiophene hybrids to resolve ambiguities, as demonstrated in similar syntheses .

Q. What solvent systems and purification techniques are optimal for synthesizing this compound?

Reactions involving multi-heterocyclic systems (e.g., pyrrole-thiophene hybrids) often use ethanol or DMF/EtOH mixtures for reflux, followed by recrystallization (e.g., DMF-EtOH 1:1) to remove unreacted precursors. Column chromatography with silica gel and ethyl acetate/hexane gradients (30–50% EA) is effective for isolating polar intermediates .

Q. How can reaction yields be improved during the functionalization of the thiophene core?

Yield optimization strategies include:

- Temperature control : Reflux at 80–100°C to balance reactivity and side-product formation.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate nucleophilic substitutions.

- Stoichiometric adjustments : A 1.2–1.5 molar excess of electrophilic agents (e.g., methylating reagents) to drive thiophene functionalization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. For instance:

- The electron-rich thiophene core may exhibit higher nucleophilicity at the 3- and 5-positions, guiding functionalization.

- Transition-state modeling identifies steric hindrance from the 2,5-dimethylpyrrole group, explaining regioselectivity in esterification .

Pair DFT with X-ray crystallography (as in ) to validate computed bond angles and dihedral conformations .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar byproducts?

Contradictions (e.g., overlapping NMR peaks) require:

Q. What experimental design principles minimize trial-and-error in optimizing multi-step syntheses?

Adopt statistical Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example:

- Central Composite Design identifies nonlinear relationships between reaction time (8–12 hrs) and yield.

- Response Surface Methodology pinpoints optimal conditions for coupling reactions (e.g., 10 mol% catalyst, 90°C).

This approach reduces experiments by 40–60% while maximizing yield, as shown in reaction optimization studies .

Q. How can heterogeneous catalysis enhance sustainability in large-scale synthesis?

Membrane reactors or solid-supported catalysts (e.g., Pd/C or zeolites) improve atom economy and recyclability. For instance:

- Continuous-flow systems with immobilized catalysts reduce waste in esterification steps.

- Green solvent screening (e.g., cyclopentyl methyl ether) lowers environmental impact while maintaining reactivity .

Q. What strategies validate the biological relevance of this compound in drug discovery pipelines?

- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using the pyrrole-thiophene scaffold’s electrostatic potential.

- ADMET prediction : Computational tools (e.g., SwissADME) assess bioavailability and toxicity risks from ester hydrolysis byproducts.

- In vitro assays : Prioritize cytotoxicity testing against cancer cell lines (e.g., MCF-7) due to structural similarity to kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.